![molecular formula C20H18ClN3O3 B2886447 (Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide CAS No. 479237-16-6](/img/structure/B2886447.png)
(Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide is a chemical compound with the molecular formula C23H22ClN3O3. It is also known as BAY 41-2272, and it belongs to the class of compounds called sGC (soluble guanylate cyclase) activators. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and pulmonary disorders.
Wirkmechanismus
The mechanism of action of (Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide involves the activation of sGC. This compound binds to the heme moiety of sGC, leading to a conformational change that activates the enzyme. Activation of sGC leads to the production of cGMP, which in turn causes relaxation of vascular smooth muscle and vasodilation. This mechanism of action makes (Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide a potential therapeutic agent for the treatment of cardiovascular and pulmonary disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide have been extensively studied. Activation of sGC by this compound leads to an increase in cGMP levels, which in turn causes relaxation of vascular smooth muscle and vasodilation. This leads to a decrease in blood pressure and an increase in blood flow to various organs. In addition, (Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide has been shown to have anti-inflammatory and anti-proliferative effects, which make it a potential therapeutic agent for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide in lab experiments include its high potency and specificity for sGC activation. This compound has been extensively studied and its mechanism of action is well understood, making it a valuable tool for studying the role of sGC in various physiological and pathological processes. However, the limitations of using (Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide in lab experiments include its high cost and the need for specialized equipment for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the research on (Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide. One potential direction is the development of new sGC activators with improved potency and selectivity. Another direction is the investigation of the therapeutic potential of (Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide in various diseases, including pulmonary hypertension, heart failure, and stroke. Furthermore, the role of sGC in various physiological and pathological processes, such as inflammation and oxidative stress, can be further investigated using (Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide as a tool.
Synthesemethoden
The synthesis of (Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide involves several steps. The first step is the reaction of 4-chloro-3-nitrobenzaldehyde with malononitrile in the presence of ammonium acetate to form 3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enenitrile. The second step involves the reaction of 4-butylphenylboronic acid with 3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enenitrile in the presence of a palladium catalyst to form (Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide.
Wissenschaftliche Forschungsanwendungen
(Z)-N-(4-Butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and pulmonary disorders. It has been shown to activate sGC, an enzyme that plays a crucial role in regulating vascular tone and blood pressure. Activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which in turn causes relaxation of vascular smooth muscle and vasodilation.
Eigenschaften
IUPAC Name |
(Z)-N-(4-butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-2-3-4-14-5-8-17(9-6-14)23-20(25)16(13-22)11-15-7-10-18(21)19(12-15)24(26)27/h5-12H,2-4H2,1H3,(H,23,25)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZKZDZUIVJYFI-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.